Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC17832727
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO2 |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C10H17NO2/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9/h7-9,11H,2-6H2,1H3 |
| Standard InChI Key | HLGACRQFAUCKFM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CCNC2C1CCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate features a bicyclic framework comprising a six-membered pyridine ring fused to a five-membered cyclopentane ring, fully saturated except for the aromatic nitrogen in the pyridine moiety. The methyl ester group at position 4 introduces steric and electronic modifications critical for its reactivity. The IUPAC name, methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate, reflects this complex stereochemistry.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO₂ | |
| Molecular Weight | 183.25 g/mol | |
| CAS Number (Free Base) | Not explicitly provided | |
| CAS Number (Hydrochloride) | 2031269-31-3 | |
| SMILES | COC(=O)C1CCNC2C1CCC2 | |
| InChIKey | HLGACRQFAUCKFM-UHFFFAOYSA-N |
The hydrochloride salt (C₁₀H₁₈ClNO₂) forms via protonation of the pyridine nitrogen, enhancing solubility in polar solvents.
Spectroscopic and Computational Data
While specific spectral data (e.g., NMR, IR) are absent in available sources, the Standard InChI string (InChI=1S/C10H17NO2/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9/h7-9,11H,2-6H2,1H3) provides a roadmap for computational modeling. PubChem CID 83915106 offers additional structural insights, though experimental validation remains pending.
Synthesis and Mechanistic Pathways
Esterification of the Parent Carboxylic Acid
The primary synthesis route involves esterifying octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid with methanol under acidic catalysis. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by methoxy:
Yields depend on reaction conditions, with typical acid catalysts including sulfuric acid or p-toluenesulfonic acid. The hydrochloride salt forms subsequently by treating the free base with hydrochloric acid.
| Compound | (μM) | (s⁻¹) | (μM⁻¹s⁻¹) |
|---|---|---|---|
| GABA | 2200 | 4.7 | 0.0021 |
| (+)-3 (Cyclopentene analogue) | 92 | 1.2 | 0.013 |
| (−)-4 (Cyclopentene analogue) | 2100 | 4.5 | 0.0021 |
Implications for Drug Development
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| AK Scientific | 95% | 100 mg | 120 |
| Enamine | >98% | 1 g | 950 |
Prices vary based on batch size and purity.
Future Research Directions
Unanswered Questions
-
Enzymatic Degradation: Kinetic studies of esterase-mediated hydrolysis are needed to validate prodrug potential.
-
Receptor Binding Assays: Screen against GABAₐ and GABA<sub>B</sub> receptors to quantify affinity.
-
Toxicology Profiles: Acute and chronic toxicity studies in model organisms.
Synthetic Chemistry Opportunities
-
Asymmetric Synthesis: Develop enantioselective routes to access stereoisomers for structure-activity relationship (SAR) studies.
-
Derivatization: Explore amide or ketone analogues to modulate lipophilicity and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume